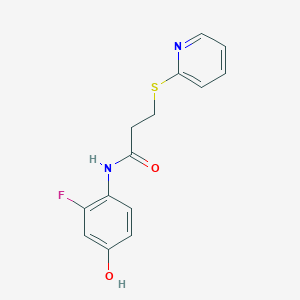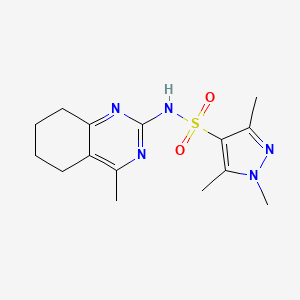
N-(2-fluoro-4-hydroxyphenyl)-3-(2-methoxy-5-methylanilino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-hydroxyphenyl)-3-(2-methoxy-5-methylanilino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as FMAMA and belongs to the class of amides. FMAMA has been found to exhibit pharmacological properties that make it a promising drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of FMAMA is not fully understood. However, studies have shown that FMAMA exerts its pharmacological effects by modulating various signaling pathways. In cancer, FMAMA has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, FMAMA has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, FMAMA has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
FMAMA has been found to exhibit various biochemical and physiological effects. In cancer, FMAMA has been found to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. In inflammation, FMAMA has been found to inhibit the production of pro-inflammatory cytokines by regulating the activity of various transcription factors. In neurodegenerative disorders, FMAMA has been found to prevent oxidative stress and inflammation by regulating the expression of various antioxidant and anti-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMAMA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It exhibits potent pharmacological properties, making it a promising drug candidate for various diseases. However, there are also limitations to using FMAMA in lab experiments. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Additionally, its pharmacokinetic and toxicological properties are not well characterized, making it difficult to assess its safety and efficacy.
Direcciones Futuras
There are several future directions for research on FMAMA. One direction is to elucidate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetic and toxicological properties to assess its safety and efficacy. Additionally, research can focus on developing derivatives of FMAMA with improved pharmacological properties. Finally, research can focus on testing the efficacy of FMAMA in preclinical and clinical trials for various diseases.
Métodos De Síntesis
The synthesis of FMAMA involves the reaction between 2-fluoro-4-hydroxyaniline and 3-(2-methoxy-5-methylanilino)propanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FMAMA.
Aplicaciones Científicas De Investigación
FMAMA has been found to exhibit potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, FMAMA has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and FMAMA has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, FMAMA has been found to exhibit neuroprotective properties by preventing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(2-fluoro-4-hydroxyphenyl)-3-(2-methoxy-5-methylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-11-3-6-16(23-2)15(9-11)19-8-7-17(22)20-14-5-4-12(21)10-13(14)18/h3-6,9-10,19,21H,7-8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALVPGJXEUMANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCCC(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-difluoro-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7662685.png)
![2-cyano-N-[[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methyl]acetamide](/img/structure/B7662693.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]acetamide](/img/structure/B7662694.png)
![6-(3,5-dimethylpyrazol-1-yl)-N-[(3-methoxy-5-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B7662700.png)
![N-(2-thiophen-2-ylethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7662705.png)
![1-(6-methylpyridin-2-yl)-3-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]urea](/img/structure/B7662721.png)

![2-cyclohexyl-5-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7662730.png)
![N-[(2-hydroxycyclopentyl)methyl]-2-phenylpropanamide](/img/structure/B7662738.png)
![N-[(4-chloro-2-methylphenyl)methyl]-3-(triazol-1-yl)propan-1-amine](/img/structure/B7662748.png)
![1-methyl-4-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]piperazine](/img/structure/B7662757.png)

![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)
